Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate
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Description
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C24H32N4O3S and its molecular weight is 456.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.
Mode of Action
The compound shows superior Top1 inhibitory activity . It interacts with Top1, inhibiting its function, which leads to the prevention of the re-ligation step of the DNA breakage-reunion process, causing DNA damage and apoptosis in cancer cells .
Biochemical Pathways
The compound’s interaction with Top1 affects the DNA replication and transcription pathways . By inhibiting Top1, the compound prevents the normal unwinding and rewinding of DNA, disrupting these essential cellular processes. The downstream effects include the induction of DNA damage and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The result of the compound’s action is the induction of DNA damage and apoptosis in cells, particularly those that are rapidly dividing . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-5-19-25-24-28(26-19)22(29)21(32-24)20(17-9-7-16(8-10-17)15(3)4)27-13-11-18(12-14-27)23(30)31-6-2/h7-10,15,18,20,29H,5-6,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPZHRLNZHAZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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